(3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-bromopyridin-4-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-9-7-12-4-3-8(9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKHPXJRSCHBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-bromopyridine with pyrrolidine in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-bromopyridine is reacted with pyrrolidine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
(3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and bromopyridine moiety can interact with biological macromolecules, potentially affecting their function. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Phenyl(pyrrolidin-1-yl)methanone Derivatives
- (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone (C₁₂H₁₅NO₃, MW 221.25 g/mol): Substituents: Hydroxyl (-OH) at 3-position, methoxy (-OMe) at 4-position on the phenyl ring. Properties: Exhibits bioactivity linked to hydrogen bonding (via -OH) and steric effects (via -OMe). Crystallographic studies reveal planar aromatic rings and strong intermolecular hydrogen bonds, enhancing stability . Applications: Explored in medicinal chemistry for antimicrobial or kinase-inhibitory activity.
- (4-Bromophenyl)(pyrrolidin-1-yl)methanone (CAS 5543-27-1, C₁₁H₁₂BrNO, MW 278.13 g/mol): Substituents: Bromine at 4-position on phenyl. Properties: High chemical stability and low volatility due to bromine’s electron-withdrawing effect. Applications: Intermediate in synthesizing pharmaceuticals and agrochemicals .
Pyridine-Based Analogues
- (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3, C₁₇H₁₈N₂O, MW 266.34 g/mol): Substituents: Methyl (-Me) at 3-position on pyridine, phenyl group at methanone. Properties: Increased lipophilicity compared to brominated analogues. The methyl group reduces electrophilicity, impacting binding in biological systems. Applications: Used in kinase inhibitor research .
- (5-Bromo-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1): Substituents: Bromine at 5-position on pyridine, complex sulfonyl and pyrazolopyrimidine groups. Applications: Investigated as a kinase inhibitor in oncology .
Data Table: Key Comparisons
Key Differences and Implications
Substituent Effects :
- Bromine vs. Methyl : Bromine increases molecular weight and lipophilicity, enhancing halogen bonding in drug-receptor interactions. Methyl groups improve metabolic stability but reduce electrophilicity .
- Pyridine vs. Phenyl : Pyridine’s nitrogen atom introduces polarity and hydrogen-bonding capacity, improving solubility in aqueous media compared to phenyl derivatives .
Bioactivity: Hydroxyl and methoxy groups on phenyl derivatives (e.g., C₁₂H₁₅NO₃) enhance bioactivity via hydrogen bonding, whereas bromine in pyridine derivatives favors reactivity in synthetic pathways .
Synthetic Utility :
- Brominated pyridines (e.g., target compound) are pivotal in cross-coupling reactions, whereas methoxy or hydroxy-substituted phenyl analogues are more suited for direct functionalization .
Biological Activity
(3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone is a synthetic compound notable for its potential applications in medicinal chemistry. Its unique structural features, including a brominated pyridine and a pyrrolidine moiety, suggest significant biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, antibacterial properties, and potential therapeutic applications.
Structural Characteristics
The compound can be described by the following structural formula:
Key Features:
- Bromine Substitution : The presence of bromine enhances the reactivity and binding affinity towards biological targets.
- Pyrrolidine Ring : This five-membered ring contributes to the compound's neuroactive properties and potential pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and the pyrrolidine structure influence its binding affinity, potentially modulating enzyme activity or receptor signaling pathways .
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.005 | Strong inhibition |
| Escherichia coli | 0.025 | Moderate inhibition |
| Klebsiella pneumoniae | 0.032 | Moderate inhibition |
These results suggest that the compound exhibits potent antibacterial properties, particularly against Gram-positive bacteria like S. aureus .
Case Studies
- In Vitro Evaluation : A study assessed the antibacterial activity of various pyrrolidine derivatives, including this compound. The compound demonstrated significant inhibition against S. aureus and E. coli, supporting its potential as a lead candidate for antibiotic development .
- Pharmacological Assays : In pharmacological evaluations, this compound was subjected to various assays to determine its interaction with biological targets. The results indicated that compounds with similar structures often exhibit diverse biological activities, including antimicrobial and anticancer effects.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 5-Bromo-2-(pyrrolidin-1-yl)pyridine | Brominated pyridine | Antimicrobial, anticancer |
| 2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone | Pyrrolidine ring with phenyl group | Significant antibacterial properties |
| 3-(3-hydroxyphenyl)acrylamide | Hydroxy-substituted phenyl group | High antibacterial potency |
This comparison illustrates the unique position of this compound within a class of compounds that exhibit varying degrees of biological activity based on their structural modifications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone?
- Methodological Answer : The compound is typically synthesized via acylation of pyrrolidine using a bromopyridine-derived acyl chloride. For example, halogenated pyridine precursors are reacted with pyrrolidine under anhydrous conditions, often employing coupling agents like EDCI or HOBt to facilitate amide bond formation. Solvents such as dichloromethane or THF are used, with reaction temperatures maintained between 0–25°C to minimize side reactions . Alternative routes may involve nucleophilic substitution or transition metal-catalyzed cross-coupling reactions to introduce the bromopyridinyl moiety .
Q. Which spectroscopic and analytical techniques are used to confirm its molecular structure?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and connectivity (e.g., pyrrolidine ring protons at δ 1.8–3.5 ppm; pyridine protons at δ 7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₀H₁₁BrN₂O, [M+H]+ = 255.02) .
- X-ray Crystallography : For definitive structural elucidation, particularly to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer : Optimization strategies include:
- Temperature Control : Lower temperatures (0–5°C) during acyl chloride formation to reduce decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while non-polar solvents (e.g., toluene) improve selectivity in coupling steps .
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to introduce aryl bromides, with yields >80% reported under inert atmospheres .
- Workup Protocols : Sequential aqueous washes (NaHCO₃, brine) and column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Sample Variability : Ensure consistent synthetic protocols and purity validation (e.g., via HPLC) to eliminate batch-to-batch differences .
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to reduce experimental noise .
- Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical methods (e.g., ANOVA) to validate IC₅₀ values across studies .
- Degradation Monitoring : Store compounds under inert conditions (-20°C, argon) and analyze stability via accelerated degradation studies (e.g., 40°C/75% RH for 14 days) .
Q. What are the key considerations for designing experiments to study its reactivity in cross-coupling reactions?
- Methodological Answer : Critical factors include:
- Catalyst-Ligand Systems : Screen Pd-based catalysts (e.g., Pd₂(dba)₃) with ligands like XPhos for Buchwald-Hartwig aminations .
- Substrate Scope : Test diverse nucleophiles (amines, alcohols) to map reactivity trends.
- Kinetic Profiling : Use in situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress and identify intermediates .
- Computational Modeling : DFT calculations to predict regioselectivity in substitution reactions (e.g., bromine displacement at C4 vs. C2) .
Applications in Academic Research
Q. How does the structural motif of this compound contribute to its utility in medicinal chemistry?
- Methodological Answer :
- Bioisosteric Potential : The pyrrolidine ring mimics natural alkaloids, enhancing blood-brain barrier penetration in CNS-targeted drug candidates .
- Halogen Bonding : The bromine atom acts as a hydrogen bond acceptor, improving target binding (e.g., kinase inhibitors with Ki < 100 nM) .
- Derivatization Flexibility : The ketone group enables facile functionalization (e.g., hydrazone formation for prodrug strategies) .
Q. What advanced techniques are used to study its interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics (ka/kd) with proteins .
- Cryo-EM/X-ray Crystallography : For resolving ligand-protein complexes at atomic resolution (e.g., binding to CYP450 enzymes) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
